molecular formula C7H6ClNO B1588787 2-Chloro-5-methylpyridine-3-carbaldehyde CAS No. 92444-99-0

2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No. B1588787
CAS RN: 92444-99-0
M. Wt: 155.58 g/mol
InChI Key: IZDJJYRXECMSLX-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-carbaldehyde is a chemical compound that has been the subject of various studies . It is also known by other synonyms such as 2-Chloro-5-methylnicotinaldehyde .


Synthesis Analysis

The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde has been reported in several studies . For instance, one method involves heating 2-Chloro-5-methylpyridine-3-carbaldehyde and ç-prop amine in an oil bath for one hour .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methylpyridine-3-carbaldehyde is C7H6ClNO . Its molecular weight is 127.57 .


Chemical Reactions Analysis

2-Chloro-5-methylpyridine-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines .


Physical And Chemical Properties Analysis

2-Chloro-5-methylpyridine-3-carbaldehyde has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.533 (lit.) .

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The exact method of synthesis involving 2-Chloro-5-methylpyridine-3-carbaldehyde is not specified, but it is mentioned that various methods of synthesizing TFMP derivatives have been reported .
    • Results : TFMP derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the preparation of imines .
    • Method : The exact method of preparation is not specified in the source .
    • Results : The results or outcomes of this preparation are not specified in the source .
  • Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the preparation of imines, also known as Schiff bases .
    • Method : The exact method of preparation is not specified in the source .
    • Results : The results or outcomes of this preparation are not specified in the source .
  • Preparation of 2-Chloro-5-methylpyridine

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the preparation of 2-Chloro-5-methylpyridine .
    • Method : The preparation involves reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene, at temperatures between -30°C and +50°C . The intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride is then reacted with phosgene at temperatures between 50°C and 150°C .
    • Results : 2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides .
  • Synthesis of Schiff Bases

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used to synthesize a series of new imines, also known as Schiff bases .
    • Method : The exact method of synthesis is not specified in the source .
    • Results : The results or outcomes of this synthesis are not specified in the source .
  • Preparation of 2-Chloroquinoline-3-carbaldehydes

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methylpyridine-3-carbaldehyde is used in the synthesis of 2-chloroquinoline-3-carbaldehydes .
    • Method : The synthesis involves the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .
    • Results : 2-Chloroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJJYRXECMSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431432
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridine-3-carbaldehyde

CAS RN

92444-99-0
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (2.86 mL, 37.0 mmol) was added slowly over 2 minutes to an ice-cold solution of N-benzyl-N—((E)-propenyl)-acetamide (1.0 g, 5.3 mmol) and phosgene (20% in toluene; 18.3 mL, 37.0 mmol). After stirring for 30 minutes at 0° C., the ice bath was removed, and the reaction was stirred at room temperature for 2 hours, and then heated to 75° C. for 4.5 hours. The mixture was poured over ice and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated, and the residue was purified by silica gel chromatography (0-50% EtOAc in hexanes) to give the title compound.
Name
Quantity
2.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethylformamide (19.34 g, 0.264 moles) was added to a well stirred and cooled material of diphosgene (36.64 g, 0.185 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (5 g, 0.026 moles) at the same temperature. The reaction mixture was further continued for 2 hours at 30° C. The ice cold both was removed and heated to 75° C. for 8 hours. Work up procedure was carried out according to the procedure of example 1. Before that excess DMF was removed under reduced pressure. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldehyde (3.78 g) in 92% yield.
Quantity
19.34 g
Type
reactant
Reaction Step One
Quantity
36.64 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dimethylformamide (2.71 g, 0.037 moles) was added to a well stirred and cooled material of triphosgene (10.99 g, 0.037 moles) at 4° C. in 30 minutes in an ice bath followed by N-benzyl-N-(1-Propenyl)acetamide (1 g, 0.005 moles) at the temperature. The reaction mixture was further continued for 2 hours at 25° C. The ice cold bath was removed and heated to75° C. for 5 hours. Work up procedure was carried out according to the procedure of example 1. The obtained residue was subjected to chromatographic purification on silica gel to give 2-chloro-5-methylpyridine-3-carbaldeyde in 92% yield.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Gangadasu, B China Raju… - Heterocyclic …, 2002 - degruyter.com
… Abstract: A series of new 2-chloro-5-methylpyridine-3-carbaldehyde imines 3a-o were prepared conveniently by the reaction of 2-chloro-5-methylpyridine carbaldehyde 1 and …
Number of citations: 10 www.degruyter.com
G Swamy, K Ravikumar, P Narender… - … Section E: Structure …, 2007 - scripts.iucr.org
… Compound (I) [link] was prepared by the coupling of 2-chloro-5-methylpyridine-3-carbaldehyde (5 mmol) and ethyl acrylate (5 mmol) in methanol (10 ml), the reaction mixture being …
Number of citations: 4 scripts.iucr.org
P Narendar, B Gangadasu, C Ramesh… - Synthetic …, 2004 - Taylor & Francis
… A simple and convenient preparation of 2‐chloro‐5‐methylpyridine‐3‐carbaldehyde imines. … Process for the preparation of 2‐chloro‐5‐methylpyridine‐3‐carbaldehyde. US Patent …
Number of citations: 37 www.tandfonline.com
W Su, W Zhong, G Bian, X Shi… - Organic preparations and …, 2004 - Taylor & Francis
Trichloromethyl chloroformate (TCF, diphosgene, 1) and bis-(trichloromethyl) carbonate (BTC, triphosgene, 2), two important substitutes for have emerged as versatile synthetic …
Number of citations: 63 www.tandfonline.com

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